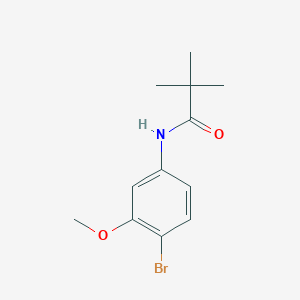
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid, also known as DTBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmaceuticals, and electronics. DTBN is a polycyclic aromatic hydrocarbon that contains two carboxylic acid groups and two tert-butyl groups attached to the naphthalene ring.
Mecanismo De Acción
The mechanism of action of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid varies depending on its application. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid acts as a linker between metal ions to form MOFs. In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid inhibits the expression of pro-inflammatory cytokines by blocking the NF-κB pathway and induces apoptosis in cancer cells by activating the caspase pathway. In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid acts as a dopant to improve charge carrier mobility and stability.
Biochemical and Physiological Effects
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been found to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can cause cytotoxicity and induce oxidative stress in cells. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has also been found to have a slight irritant effect on the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid in laboratory experiments is its versatility. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be easily synthesized and modified to suit different applications. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based materials have also shown high stability and tunable properties, making them ideal for various experiments. One limitation of using 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid is its high cost compared to other building blocks.
Direcciones Futuras
There are several future directions for 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based research. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based MOFs can be further explored for their potential applications in gas separation, catalysis, and sensing. In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be further investigated for its potential as a neuroprotective agent and for the treatment of other diseases. In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based materials can be optimized for improved performance in OFETs and OPV devices. Overall, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has shown great potential for various applications, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can be synthesized through various methods, including the reaction of 3,7-dihydroxynaphthalene with tert-butyl chloroacetate in the presence of a base, or the reaction of 3,7-dihydroxynaphthalene with tert-butyl bromoacetate in the presence of a palladium catalyst. Both methods result in the formation of 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid with high yields and purity.
Aplicaciones Científicas De Investigación
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been widely studied for its potential applications in various fields. In material science, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface areas and tunable properties. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based MOFs have shown promising results in gas storage, separation, and catalysis.
In pharmaceuticals, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been investigated for its potential as an anti-inflammatory and anti-cancer agent. Studies have shown that 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid can inhibit the expression of pro-inflammatory cytokines and induce apoptosis in cancer cells. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
In electronics, 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid has been used as a dopant in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based OFETs have shown improved charge carrier mobility and stability, while 3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid-based OPV devices have shown increased power conversion efficiency.
Propiedades
Nombre del producto |
3,7-Ditert-butyl-1,5-naphthalenedicarboxylic acid |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3,7-ditert-butylnaphthalene-1,5-dicarboxylic acid |
InChI |
InChI=1S/C20H24O4/c1-19(2,3)11-7-13-14(15(9-11)17(21)22)8-12(20(4,5)6)10-16(13)18(23)24/h7-10H,1-6H3,(H,21,22)(H,23,24) |
Clave InChI |
MEQDQUOVXTZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=C1)C(=O)O)C(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C(C=C2C(=O)O)C(C)(C)C)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)


![Ethyl 7-hydroxy-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259511.png)
![Ethyl 2-{[3-(cyclohexylamino)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B259513.png)



![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B259520.png)

![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
